molecular formula C24H22ClN3O3 B281983 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid

2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid

货号 B281983
分子量: 435.9 g/mol
InChI 键: BWCNYEPNUSWLFM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid, also known as CP-122,288, is a chemical compound that has been studied for its potential use in treating various medical conditions. It is a potent and selective antagonist of the dopamine D3 receptor, which plays a role in regulating mood, motivation, and behavior.

作用机制

2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid acts as a competitive antagonist of the dopamine D3 receptor, blocking the binding of dopamine and preventing its downstream signaling. This leads to a decrease in the activity of the mesolimbic dopamine system, which is involved in reward and motivation. By reducing the rewarding effects of drugs of abuse, 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid may help to reduce drug-seeking behavior. In schizophrenia, 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid may improve cognitive function by modulating the activity of the prefrontal cortex, which is involved in working memory and executive function.
Biochemical and Physiological Effects:
2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid has been shown to have a number of biochemical and physiological effects. In animal models, it reduces the release of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation. It also reduces the activity of the mesolimbic dopamine system, which is involved in drug-seeking behavior. In addition, 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid has been shown to improve cognitive function and reduce symptoms of schizophrenia in animal models.

实验室实验的优点和局限性

One advantage of 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid is its high selectivity for the dopamine D3 receptor, which reduces the risk of off-target effects. It is also relatively easy to synthesize and has been shown to be stable in storage. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, its potency may make it difficult to use in certain experiments, as high concentrations may be required to achieve the desired effects.

未来方向

There are several potential future directions for research on 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid. One area of interest is its potential use in treating drug addiction, particularly for drugs such as cocaine and methamphetamine that have a high risk of relapse. Another area of interest is its potential use in treating other psychiatric disorders, such as depression and anxiety. Finally, further studies are needed to determine the safety and efficacy of 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid in humans, which will be necessary before it can be considered for clinical use.

合成方法

The synthesis of 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid involves several steps, starting with the reaction of 4-chloroaniline with piperazine to form 4-(4-chlorophenyl)-1-piperazine. This intermediate is then reacted with 4-(carboxymethyl)aniline to form the final product, 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid. The synthesis process has been optimized to improve the yield and purity of the final product.

科学研究应用

2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid has been studied for its potential use in treating various medical conditions, including drug addiction, schizophrenia, and Parkinson's disease. As a dopamine D3 receptor antagonist, it has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to improve cognitive function and reduce symptoms of schizophrenia in animal models. In Parkinson's disease, 2-({4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}carbonyl)benzoic acid has been studied as a potential alternative to dopamine agonists, which can cause side effects such as dyskinesia.

属性

分子式

C24H22ClN3O3

分子量

435.9 g/mol

IUPAC 名称

2-[[4-[4-(4-chlorophenyl)piperazin-1-yl]phenyl]carbamoyl]benzoic acid

InChI

InChI=1S/C24H22ClN3O3/c25-17-5-9-19(10-6-17)27-13-15-28(16-14-27)20-11-7-18(8-12-20)26-23(29)21-3-1-2-4-22(21)24(30)31/h1-12H,13-16H2,(H,26,29)(H,30,31)

InChI 键

BWCNYEPNUSWLFM-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C4=CC=C(C=C4)Cl

规范 SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C4=CC=C(C=C4)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。